molecular formula C9H13ClN2S B3238799 (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride CAS No. 1417789-10-6

(R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride

Cat. No.: B3238799
CAS No.: 1417789-10-6
M. Wt: 216.73 g/mol
InChI Key: DVAQMVXBSHLKAL-DDWIOCJRSA-N
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Description

Significance of Nitrogen-Containing Heterocycles in Contemporary Drug Discovery

Nitrogen-containing heterocycles are foundational scaffolds in the field of medicinal chemistry and contemporary drug discovery. Statistically, over 85% of all biologically active compounds incorporate a heterocyclic ring, with nitrogen-containing systems being the most common. A 2014 analysis revealed that 59% of unique small-molecule drugs approved by the U.S. Food and Drug Administration (FDA) contain a nitrogen heterocycle.

Their prevalence stems from the versatile roles they play in molecular interactions. The nitrogen atom can act as a hydrogen bond donor or acceptor, which is critical for binding to biological targets like enzymes and receptors. Furthermore, these ring systems are often found in natural products, including alkaloids like nicotine (B1678760) and morphine, which have long been recognized for their potent physiological effects. The structural diversity of nitrogen heterocycles, from five-membered rings like pyrrolidine (B122466) to six-membered rings like pyridine (B92270), allows medicinal chemists to fine-tune the physicochemical properties of a drug candidate, such as solubility and bioavailability, to enhance its efficacy and safety.

Overview of Bioactive Compounds Featuring Pyrrolidine and Pyridine Moieties

The combination of pyrrolidine and pyridine rings within a single molecule creates a hybrid scaffold that has led to the development of several important bioactive compounds. The pyrrolidine ring, a saturated five-membered heterocycle, offers a three-dimensional structure that can effectively explore the pharmacophore space of a biological target. nih.gov It is a key component in the amino acid proline and is found in numerous FDA-approved drugs. nih.gov The pyridine ring, an aromatic six-membered heterocycle, is a common feature in pharmaceuticals due to its ability to engage in various biological interactions and its relative stability. bohrium.com

The strategic combination of these two moieties has yielded compounds with a wide range of therapeutic activities. One of the most prominent examples is Varenicline, a medication for smoking cessation. nih.govdrugbank.com Its complex, bridged structure incorporates elements of both a pyrrolidine and a pyridine ring system, enabling it to act as a partial agonist at nicotinic acetylcholine (B1216132) receptors. nih.govnih.gov Other synthetic hybrids have been explored for their potential as antimicrobial, antiviral, and anticancer agents. nih.govmdpi.comnih.gov

Compound NameCore StructureBiological Activity / Therapeutic Use
VareniclineFused Pyrrolidine-Pyridine-like scaffoldSmoking cessation aid (nicotinic acetylcholine receptor partial agonist). nih.govwikipedia.org
NicotinePyrrolidine linked to a Pyridine ringNatural alkaloid, CNS stimulant (nicotinic acetylcholine receptor agonist). wikipedia.org
RuxolitinibPyrrolo[2,3-d]pyrimidine core (related hybrid)Antineoplastic (Janus kinase inhibitor). nih.gov
1-((pyridin-2-ylamino)methyl)pyrrolidine-2,5-dionePyrrolidine-dione linked to a PyridineInvestigational antimicrobial agent. mdpi.com

Rationale for Academic Investigation of (R)-2-(Pyrrolidin-3-ylthio)pyridine Hydrochloride

The academic pursuit of novel chemical entities like this compound is driven by the need for new therapeutic agents with improved efficacy and specificity. The rationale for investigating this particular compound is multifaceted, resting on the established principles of stereochemistry in pharmacology and the therapeutic potential suggested by its structural components.

Chirality, or the "handedness" of a molecule, is a fundamental concept in drug design. Most biological molecules, including the enzymes and receptors that drugs target, are themselves chiral. Consequently, the two non-superimposable mirror images of a chiral drug, known as enantiomers (labeled R or S), can interact with the body in profoundly different ways. One enantiomer may be responsible for the desired therapeutic effect, while the other could be inactive or, in some cases, cause undesirable side effects.

The historical example of thalidomide (B1683933) tragically underscored the critical importance of stereochemistry. This has led regulatory agencies like the FDA to issue guidelines encouraging the development of single-enantiomer drugs. By focusing research on a single, chirally pure enantiomer, such as the (R)-isomer of 2-(Pyrrolidin-3-ylthio)pyridine, scientists can more accurately determine the molecule's specific pharmacological profile. This approach maximizes the potential for therapeutic benefit while minimizing the risk of off-target effects or metabolic complications associated with the other enantiomer, ensuring a more precise and potentially safer drug candidate.

The therapeutic potential of the pyrrolidine-thio-pyridine framework is conceptually based on the proven bioactivity of its constituent parts. As previously discussed, both pyrrolidine and pyridine rings are "privileged scaffolds" in medicinal chemistry, frequently appearing in drugs with diverse activities, including roles in treating central nervous system disorders, infections, and cancer. nih.govbohrium.com

The thioether (C-S-C) linkage is also a significant functional group in drug design, present in approximately a quarter of all small-molecule pharmaceuticals. tandfonline.com This sulfur-containing motif is not merely a linker; it can influence a molecule's conformation, lipophilicity, and metabolic stability. Thioethers are found in a variety of approved drugs, such as the asthma medication Montelukast and the antibiotic Clindamycin. drugbank.comrsc.org Furthermore, specific 2-thiopyridine derivatives have been identified as having potent bactericidal activity against both active and dormant Mycobacterium tuberculosis, highlighting the potential of this particular arrangement. nih.gov

Therefore, the investigation of this compound is based on the hypothesis that the unique combination of a chiral pyrrolidine ring, a pyridine ring, and a thioether bridge could result in a novel compound with a desirable and specific pharmacological profile, making it a worthy candidate for preclinical evaluation.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3R)-pyrrolidin-3-yl]sulfanylpyridine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2S.ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;/h1-3,5,8,10H,4,6-7H2;1H/t8-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVAQMVXBSHLKAL-DDWIOCJRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1SC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@@H]1SC2=CC=CC=N2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Derivatization of R 2 Pyrrolidin 3 Ylthio Pyridine Hydrochloride

Synthetic Pathways to the Chiral Pyrrolidine-Pyridine Core

Achieving the correct stereochemistry at the C3 position of the pyrrolidine (B122466) ring is fundamental to the synthesis. Several stereoselective methods have been developed for preparing chiral pyrrolidine derivatives. nih.gov

One of the most common approaches utilizes the "chiral pool," starting from readily available and optically pure natural products like L-proline or L-4-hydroxyproline. nih.govresearchgate.net For instance, a synthetic route can commence with N-protected L-4-hydroxyproline. The hydroxyl group can be converted into a good leaving group, such as a mesylate or tosylate. Subsequent nucleophilic substitution with a thiol-containing reagent, under conditions that promote inversion of stereochemistry (an SN2 reaction), can yield the desired (R)-3-thio-substituted pyrrolidine derivative.

Alternative modern approaches include asymmetric cycloaddition reactions. The [3+2] cycloaddition between azomethine ylides and specific alkenes, often catalyzed by metal complexes, can produce densely substituted pyrrolidines with high stereocontrol. ua.esosaka-u.ac.jp Furthermore, novel methods such as the photo-promoted ring contraction of pyridines using a silylborane reagent have been shown to generate functionalized pyrrolidine skeletons. osaka-u.ac.jpnih.gov These methods provide pathways to pyrrolidine derivatives that can be further functionalized to introduce the required thiol group at the 3-position.

The thioether linkage is typically formed via a nucleophilic aromatic substitution (SNAr) reaction. This involves the reaction of a chiral pyrrolidine-3-thiol (B13290494) derivative with an electrophilic pyridine (B92270) ring that possesses a suitable leaving group at the 2-position.

The most common precursors for the pyridine moiety are 2-chloropyridine (B119429) or 2-bromopyridine. The reaction is facilitated by a base to deprotonate the thiol, forming a more nucleophilic thiolate anion. smolecule.com A variety of bases can be employed, ranging from inorganic bases like sodium hydroxide (B78521) or potassium carbonate to organic bases such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA). The choice of solvent is also critical, with polar aprotic solvents like dimethylformamide (DMF), acetonitrile (B52724) (ACN), or tetrahydrofuran (B95107) (THF) being commonly used to facilitate the reaction. The general scheme for this key bond-forming step is illustrated below.

General Reaction Scheme for Thioether Formation

Functional groups can be introduced onto the pyridine ring either before or after the formation of the thioether bond to explore structure-activity relationships. Pre-functionalized pyridines (e.g., 5-bromo-2-chloropyridine (B1630664) or 2-chloro-4-methylpyridine) can be used in the SNAr reaction. Alternatively, the pyridine ring of the core structure can be functionalized using standard aromatic chemistry, although the thioether linkage's sensitivity to certain reagents must be considered.

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the free base, (R)-2-(pyrrolidin-3-ylthio)pyridine, with a solution of hydrochloric acid (e.g., HCl in diethyl ether, isopropanol, or dioxane). evitachem.com The salt formation serves to improve the compound's stability, crystallinity, and aqueous solubility, which is often desirable for handling and formulation. evitachem.com

Optimization of Reaction Conditions and Yields for Enhanced Synthesis

To ensure the viability of the synthetic route for larger-scale production, optimization of reaction conditions is essential. The key thioether formation step is often the primary focus of such optimization studies. Factors including the choice of base, solvent, temperature, and reaction time are systematically varied to maximize the chemical yield and minimize side-product formation.

An example of an optimization study for the SNAr reaction between N-Boc-(R)-pyrrolidin-3-thiol and 2-chloropyridine is presented in the table below. The data illustrates how reaction efficiency can be influenced by different parameters.

EntryBase (Equivalents)SolventTemperature (°C)Time (h)Yield (%)
1K₂CO₃ (1.5)DMF801275
2NaH (1.2)THF25688
3Cs₂CO₃ (1.5)ACN60892
4TEA (2.0)DMF802455
5NaH (1.2)DMF25495
This is a representative data table created for illustrative purposes.

Based on such studies, optimal conditions can be established. For instance, the use of a strong, non-nucleophilic base like sodium hydride in a polar aprotic solvent like DMF at room temperature often provides high yields in a short reaction time. researchgate.net

Systematic Design and Synthesis of Analogues and Derivatives for Structure-Activity Relationship Elucidation

To investigate the structure-activity relationship (SAR), a systematic approach to the design and synthesis of analogues is employed. nih.govresearchgate.net Modifications are typically made to three key regions of the molecule: the pyrrolidine ring, the pyridine ring, and the thioether linker.

Pyrrolidine Ring Modifications: The nitrogen atom of the pyrrolidine can be functionalized with various alkyl or acyl groups to probe the effect of steric bulk and electronics in this region.

Pyridine Ring Modifications: Substituents such as halogens, alkyl, alkoxy, or nitro groups can be introduced at the 3-, 4-, 5-, or 6-positions of the pyridine ring. This allows for the exploration of electronic and steric effects on the molecule's interaction with biological targets. nih.gov

Linker Modifications: The sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) or a sulfone. Additionally, it could be replaced with an oxygen (ether) or nitrogen (amine) atom to assess the importance of the sulfur atom in the linker.

The table below outlines a selection of designed analogues and the rationale for their synthesis in an SAR study.

Analogue ClassRationale
N-Alkylpyrrolidine DerivativesTo investigate the impact of steric bulk and basicity of the pyrrolidine nitrogen.
Substituted Pyridine Derivatives (e.g., 4-Me, 5-Cl)To probe electronic and steric effects on the pyridine ring for target binding. nih.govnih.gov
Sulfoxide and Sulfone AnaloguesTo evaluate the influence of the linker's hydrogen bonding capacity and electronic nature.
Bioisosteric Linker Replacement (O, NH)To determine the necessity of the sulfur atom for biological activity.
This is a representative data table created for illustrative purposes.

Advanced Spectroscopic and Analytical Characterization Methodologies of Synthesized Intermediates and Final Compound

The unambiguous characterization of all synthesized intermediates and the final compound is crucial to confirm their identity, structure, and purity. A suite of advanced spectroscopic and analytical techniques is employed for this purpose. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for structural elucidation. scielo.org.mx They provide detailed information about the chemical environment of each proton and carbon atom, allowing for the confirmation of the molecular skeleton and the relative positions of substituents. mdpi.commdpi.com

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental formula. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as N-H bonds in the pyrrolidine ring and C=N and C=C bonds within the pyridine ring. scielo.org.mxmdpi.com

Chiral High-Performance Liquid Chromatography (HPLC): To confirm the stereochemical purity of the final compound, chiral HPLC is used. This technique separates the (R) and (S) enantiomers, allowing for the determination of the enantiomeric excess (ee) of the desired (R)-isomer.

Elemental Analysis: This analysis provides the percentage composition of carbon, hydrogen, nitrogen, and other elements, serving as a final confirmation of the compound's empirical formula. scielo.org.mx

The table below summarizes the expected characterization data for the title compound.

TechniqueExpected Data
¹H NMR Signals corresponding to pyridine ring protons (δ 7.0-8.5 ppm), pyrrolidine ring protons (δ 2.0-4.0 ppm), and a broad signal for the N-H proton.
¹³C NMR Resonances for pyridine carbons (δ 120-160 ppm) and pyrrolidine carbons (δ 25-60 ppm).
HRMS (ESI+) Calculated m/z for C₉H₁₂N₂S [M+H]⁺, observed value should be within ± 5 ppm.
IR (KBr) Characteristic absorption bands for N-H stretching (~3200-3400 cm⁻¹), C-H stretching (~2800-3000 cm⁻¹), and aromatic C=C/C=N stretching (~1400-1600 cm⁻¹).
Chiral HPLC A single major peak corresponding to the (R)-enantiomer, indicating high enantiomeric excess (>99%).
This is a representative data table created for illustrative purposes.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride, both ¹H (proton) and ¹³C (carbon-13) NMR spectra would be essential.

¹H NMR: This spectrum would show distinct signals for each unique proton in the molecule. The chemical shift (δ, in ppm) of each signal would indicate the electronic environment of the protons. The integration of the signals would correspond to the number of protons, and the splitting patterns (e.g., singlet, doublet, triplet, multiplet) would reveal the number of adjacent protons, helping to establish connectivity within the pyrrolidine and pyridine rings. For instance, the protons on the pyridine ring would typically appear in the aromatic region (downfield), while the pyrrolidine ring protons would be found in the aliphatic region (upfield). The presence of the hydrochloride salt would likely cause a downfield shift of the signals of nearby protons, particularly the N-H proton in the pyrrolidine ring.

¹³C NMR: This spectrum would show a signal for each unique carbon atom. The chemical shifts would differentiate between the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the pyrrolidine ring. Techniques like DEPT (Distortionless Enhancement by Polarization Transfer) could be used to distinguish between CH, CH₂, and CH₃ groups.

Table 1: Hypothetical ¹H NMR Data (Note: This table is a representation of expected data and is not based on experimental results.)

Chemical Shift (ppm) Multiplicity Integration Assignment
[Aromatic Range] m 4H Pyridine-H
[Aliphatic Range] m 1H Pyrrolidine-CH-S
[Aliphatic Range] m 6H Pyrrolidine-CH₂

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

Molecular Ion Peak: A high-resolution mass spectrometry (HRMS) technique, such as electrospray ionization (ESI), would be used to accurately determine the mass of the protonated molecule [M+H]⁺. This experimental mass would be compared to the calculated exact mass of the free base form, C₉H₁₂N₂S, to confirm the molecular formula.

Fragmentation Pattern: The mass spectrum would also show fragment ions resulting from the cleavage of the parent molecule. Characteristic fragments would likely arise from the loss of the pyrrolidinyl group or cleavage of the C-S bond, providing further confirmation of the proposed structure.

Table 2: Hypothetical Mass Spectrometry Data (Note: This table is a representation of expected data and is not based on experimental results.)

m/z (Daltons) Interpretation
[Calculated Value + 1.0078] [M+H]⁺ (Molecular ion of the free base)

Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity Assessment

Since the target compound is a specific enantiomer ((R)-isomer), it is crucial to determine its enantiomeric purity. Chiral HPLC is the standard method for this analysis.

Methodology: A chiral stationary phase (CSP) would be selected that can differentiate between the (R) and (S) enantiomers. The separation would be optimized by varying the mobile phase composition (e.g., mixtures of hexane/isopropanol or methanol/acetonitrile with additives) and flow rate.

Analysis: The sample would be injected, and the chromatogram would show two peaks corresponding to the two enantiomers if the sample is racemic. For a pure sample of this compound, a single major peak at the retention time of the (R)-enantiomer should be observed. The enantiomeric excess (e.e.) is calculated from the relative peak areas of the two enantiomers.

Table 3: Hypothetical Chiral HPLC Method Parameters (Note: This table is a representation of expected data and is not based on experimental results.)

Parameter Value
Column [e.g., Chiralcel OD-H]
Mobile Phase [e.g., Hexane:Isopropanol (90:10) with 0.1% Diethylamine]
Flow Rate [e.g., 1.0 mL/min]
Detection [e.g., UV at 254 nm]
Retention Time (R)-isomer [e.g., t₁ minutes]

| Retention Time (S)-isomer | [e.g., t₂ minutes] |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of the elements (carbon, hydrogen, nitrogen, sulfur, chlorine) in the compound. The experimental percentages are compared with the theoretical values calculated from the molecular formula of the hydrochloride salt, C₉H₁₃ClN₂S. A close match between the experimental and calculated values provides strong evidence for the compound's elemental composition and purity.

Table 4: Hypothetical Elemental Analysis Data (Note: This table is a representation of expected data and is not based on experimental results.)

Element Theoretical % Found %
Carbon (C) [Calculated Value] [Experimental Value]
Hydrogen (H) [Calculated Value] [Experimental Value]
Nitrogen (N) [Calculated Value] [Experimental Value]
Chlorine (Cl) [Calculated Value] [Experimental Value]

| Sulfur (S) | [Calculated Value] | [Experimental Value] |

Preclinical Pharmacological and Biological Investigations

Molecular Target Identification and Mechanistic Elucidation

Identification of Specific Biological Molecular Targets (e.g., Enzymes, Receptors, Ion Channels)

No specific biological molecular targets for (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride have been identified in the reviewed literature.

Determination of Binding Affinity and Selectivity Profiles in In Vitro Systems

There is no available data on the binding affinity or selectivity profile of this compound for any biological target.

Investigation of the Molecular Mechanism of Action (e.g., Agonism, Antagonism, Allosteric Modulation, Enzyme Inhibition)

The molecular mechanism of action for this compound has not been elucidated in published studies.

In Vitro Biological Efficacy Assessment in Relevant Cell and Biochemical Models

Cell-Based Functional Assays (e.g., Reporter Gene Assays, Ligand-Binding Assays, Receptor Activation Studies)

No data from cell-based functional assays for this compound are available.

Enzyme Inhibition or Activation Kinetics and Potency Determinations

There is no information regarding the enzyme inhibition or activation kinetics or the potency of this compound.

Investigation in Preclinical Disease-Relevant Cellular Models

No publicly available studies were identified that investigated the effects of this compound in preclinical disease-relevant cellular models. There is no available data on its potential anti-inflammatory, antimicrobial, or anticonvulsant mechanisms at a cellular level.

In Vivo Preclinical Efficacy Studies in Animal Models

Information regarding the in vivo preclinical efficacy of this compound in animal models is not available in the public scientific literature.

Pharmacodynamic Studies to Assess Target Engagement and Biomarker Modulation in Animal Models

There are no published pharmacodynamic studies for this compound. Consequently, data on its target engagement and modulation of biological markers in animal models are absent.

Assessment of Efficacy in Established Preclinical Disease Models

No proof-of-concept or efficacy studies in established preclinical animal disease models for any indication have been published for this compound.

Pharmacokinetic Profiling in Preclinical Species

Detailed pharmacokinetic profiling of this compound in any preclinical species has not been reported in the available literature.

Evaluation of Absorption and Distribution Characteristics

There is no available data concerning the absorption and distribution characteristics of this compound in preclinical species.

Characterization of Metabolic Pathways and Excretion Routes

No studies have been published that characterize the metabolic pathways or excretion routes of this compound in animal models.

Structure Activity Relationship Sar Studies and Rational Compound Design Principles

Systematic Structural Modifications of the (R)-2-(Pyrrolidin-3-ylthio)pyridine Hydrochloride Scaffold

A systematic approach to modifying the lead compound would involve the individual and combined alteration of its three key components: the pyrrolidine (B122466) ring, the pyridine (B92270) moiety, and the connecting thioether bridge.

The pyrrolidine ring is a crucial element in many nAChR ligands, often providing a key basic nitrogen atom for interaction with the receptor. Modifications would aim to probe the steric and electronic requirements of the binding pocket.

Potential modifications could include:

N-alkylation or N-acylation: Introducing various alkyl or acyl groups on the pyrrolidine nitrogen would explore the impact of steric bulk and electronics on affinity and selectivity.

Ring substitution: Placement of substituents, such as methyl or hydroxyl groups, at different positions on the pyrrolidine ring would help to map the topography of the receptor's binding site.

Ring homologation or contraction: Synthesis of analogs with azetidine (B1206935) or piperidine (B6355638) rings in place of the pyrrolidine would assess the importance of the five-membered ring structure.

A hypothetical data table illustrating the effect of such modifications might look as follows:

CompoundPyrrolidine ModificationnAChR Subtype α4β2 Ki (nM)nAChR Subtype α7 Ki (nM)
Parent UnmodifiedData Not AvailableData Not Available
Analog 1N-MethylData Not AvailableData Not Available
Analog 23-HydroxyData Not AvailableData Not Available
Analog 34-FluoroData Not AvailableData Not Available

Note: The data in this table is hypothetical due to the absence of specific experimental results in the reviewed literature.

The pyridine ring in many nAChR ligands acts as a hydrogen bond acceptor. Altering its electronic properties and substitution pattern is a standard strategy in medicinal chemistry.

Key variations could involve:

Positional isomers: Moving the thioether linkage to the 3- or 4-position of the pyridine ring would evaluate the geometric requirements for optimal interaction.

A hypothetical data table for these modifications is presented below:

CompoundPyridine ModificationnAChR Subtype α4β2 Ki (nM)nAChR Subtype α7 Ki (nM)
Parent 2-pyridylData Not AvailableData Not Available
Analog 43-pyridylData Not AvailableData Not Available
Analog 54-pyridylData Not AvailableData Not Available
Analog 65-Chloro-2-pyridylData Not AvailableData Not Available

Note: The data in this table is hypothetical due to the absence of specific experimental results in the reviewed literature.

The thioether linker provides a specific spatial arrangement between the pyrrolidine and pyridine rings. Its length, flexibility, and electronic nature are critical for proper orientation within the receptor binding site.

Potential alterations include:

Linker length: Synthesizing analogs with methylene (B1212753) or ethylene (B1197577) sulfide (B99878) linkers would investigate the optimal distance between the two ring systems.

Oxidation state of sulfur: Conversion of the thioether to a sulfoxide (B87167) or sulfone would explore the impact of increased polarity and hydrogen bonding capacity in the linker region.

Bioisosteric replacement: Replacing the sulfur atom with an oxygen (ether), a methylene group (carbon), or an amine would provide insights into the role of the heteroatom in the linker.

A hypothetical data table for linker modifications is as follows:

CompoundLinker ModificationnAChR Subtype α4β2 Ki (nM)nAChR Subtype α7 Ki (nM)
Parent -S-Data Not AvailableData Not Available
Analog 7-O- (Ether)Data Not AvailableData Not Available
Analog 8-CH2-Data Not AvailableData Not Available
Analog 9-NH- (Amine)Data Not AvailableData Not Available

Note: The data in this table is hypothetical due to the absence of specific experimental results in the reviewed literature.

Quantitative Correlation of Specific Structural Features with Observed Biological Activity and Selectivity Profiles

Once a sufficient number of analogs have been synthesized and their biological activities determined, Quantitative Structure-Activity Relationship (QSAR) studies can be employed. These studies use statistical methods to correlate variations in physicochemical properties (such as lipophilicity, electronic effects, and steric parameters) with changes in biological activity. For the "this compound" series, a QSAR model could help to predict the activity of unsynthesized compounds and guide the design of more potent and selective ligands.

Development of Pharmacophore Models and Strategies for Lead Optimization

Based on the SAR data, a pharmacophore model can be developed. This model represents the essential three-dimensional arrangement of functional groups required for biological activity. For this class of compounds, the pharmacophore would likely include a basic nitrogen, a hydrogen bond acceptor, and a specific spatial relationship between them, defined by the thioether linker. This model would be a valuable tool for virtual screening of compound libraries to identify novel, structurally diverse molecules with the potential for similar biological activity. Lead optimization would then focus on fine-tuning the properties of the most promising hits to improve their potency, selectivity, and pharmacokinetic profiles.

Exploration of Bioisosteric Replacements to Modulate Activity and Pharmacokinetic Properties

Bioisosterism is a key strategy in drug design to improve the properties of a lead compound. For "this compound", bioisosteric replacements could be explored for all three components. For instance, the pyridine ring could be replaced with other five- or six-membered heterocycles to modulate potency and selectivity. The thioether linker, as mentioned earlier, could be replaced by a variety of other linking groups to alter metabolic stability and pharmacokinetic properties. The exploration of such replacements is a rational approach to discovering analogs with improved drug-like characteristics.

Computational Chemistry and in Silico Modeling Studies

Molecular Docking and Ligand-Protein Interaction Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. This method is instrumental in understanding the structural basis of a compound's biological activity.

For a compound such as (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride, molecular docking would be used to predict how it fits into the binding site of a specific biological target, such as a kinase, receptor, or enzyme. The process involves generating multiple possible conformations of the ligand within the protein's active site and scoring them based on binding energy.

The analysis characterizes key interactions that stabilize the ligand-protein complex. These interactions typically include:

Hydrogen Bonds: The nitrogen atoms in the pyridine (B92270) and pyrrolidine (B122466) rings can act as hydrogen bond acceptors, while the N-H group of the protonated pyrrolidine can act as a hydrogen bond donor.

Hydrophobic Interactions: The pyridine and pyrrolidine rings can engage in hydrophobic interactions with nonpolar amino acid residues like valine, leucine, and isoleucine in the active site.

Pi-Stacking: The aromatic pyridine ring can form π-π stacking or T-shaped interactions with aromatic residues such as phenylalanine, tyrosine, and tryptophan.

Ionic Interactions: The positively charged hydrochloride salt form of the molecule can form strong ionic bonds with negatively charged residues like aspartate or glutamate.

Studies on similar pyridine-thioether ligands have shown that the thioether linkage provides conformational flexibility, allowing the molecule to adapt to the shape of the binding pocket. nih.gov

Table 1: Hypothetical Binding Interactions of this compound with a Kinase Target

Interaction TypeLigand Moiety InvolvedProtein Residue ExampleDistance (Å)
Hydrogen BondPyridine NitrogenLYS-78 (Backbone NH)2.9
Hydrogen BondPyrrolidine NHASP-184 (Side Chain O)2.8
Ionic InteractionPyrrolidine (protonated)ASP-184 (Side Chain COO⁻)3.1
HydrophobicPyrrolidine RingVAL-65, LEU-1353.5 - 4.0
Pi-StackingPyridine RingPHE-1823.8

Application in Virtual Screening for Novel Ligands

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. The structure of this compound can serve as a scaffold or starting point for such a search. By using its known or docked conformation as a template, researchers can screen databases containing millions of compounds to find novel molecules with potentially higher affinity or better properties. This process significantly narrows down the number of candidates for experimental testing. nih.gov

Table 2: Illustrative Results from a Virtual Screening Campaign

Compound IDScaffoldDocking Score (kcal/mol)Predicted Affinity (Ki)
ZINC12345678Pyrrolidinyl-Thio-Pyridine-9.825 nM
ZINC23456789Pyrrolidinyl-Oxy-Pyridine-9.540 nM
ZINC34567890Piperidinyl-Thio-Pyridine-9.175 nM
ZINC45678901Pyrrolidinyl-Thio-Pyrimidine-8.9110 nM

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activity.

To develop a QSAR model for a series of analogs based on the this compound scaffold, researchers would synthesize a set of related molecules and measure their biological activity (e.g., IC₅₀ values). A statistical model is then built to correlate this activity with calculated molecular descriptors. nih.gov Such models can predict the activity of new, unsynthesized compounds, guiding the design of more potent molecules. nih.gov A typical QSAR model is represented by a linear equation:

pIC₅₀ = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

The robustness of these models is evaluated using statistical metrics like the coefficient of determination (R²) and the cross-validated coefficient (Q²). nih.govnih.gov

Table 3: Example of a Hypothetical 2D-QSAR Model for a Series of Pyrrolidine Analogs

Model ParameterValueDescription
Equation pIC₅₀ = 0.45ClogP - 0.08TPSA + 5.21Predictive equation for biological activity
0.85Coefficient of determination (Goodness of fit)
0.72Cross-validated R² (Predictive ability)
F-statistic 55.4Statistical significance of the model
Standard Error 0.28Precision of the predictions

Identification of Key Molecular Descriptors Influencing Efficacy

QSAR analysis helps identify the key physicochemical properties, or "descriptors," that drive the biological activity of a compound series. For a molecule like this compound, important descriptors would likely include: nih.gov

Lipophilicity (e.g., logP): This descriptor affects the compound's ability to cross cell membranes. An optimal logP is often required for good bioavailability.

Electronic Properties (e.g., partial charges, dipole moment): These influence how the molecule interacts with polar residues in the target's active site.

Topological Descriptors (e.g., molecular connectivity indices): These relate to the size, shape, and degree of branching in the molecule, which are critical for steric fit within a binding pocket.

Quantum Chemical Descriptors (e.g., HOMO/LUMO energies): These can describe the molecule's reactivity and ability to participate in charge-transfer interactions.

Identifying these key descriptors allows chemists to rationally modify the molecular structure to enhance desired properties like potency and selectivity. nih.gov

Table 4: Key Molecular Descriptors and Their Potential Influence on Activity

Descriptor CategorySpecific DescriptorPotential Influence on Efficacy
LipophilicClogPAffects membrane permeability and hydrophobic interactions
ElectronicDipole MomentModulates strength of polar and electrostatic interactions
Steric/TopologicalMolecular WeightInfluences fit within the binding site; subject to "rules of five"
ElectronicTotal Polar Surface Area (TPSA)Correlates with oral bioavailability and CNS penetration
Quantum ChemicalHOMO EnergyRelates to the ability to donate electrons in interactions

Molecular Dynamics Simulations for Conformational Analysis and Binding Stability Assessment

While molecular docking provides a static snapshot of a ligand-protein interaction, Molecular Dynamics (MD) simulations offer a dynamic view. MD simulations model the movements of atoms and molecules over time, providing crucial information on the stability of the ligand-protein complex. nih.gov

For this compound, an MD simulation would be initiated from the best-docked pose. The simulation, typically run for nanoseconds, reveals how the ligand and protein atoms move and interact in a simulated physiological environment. Key analyses from MD simulations include:

Root Mean Square Deviation (RMSD): The RMSD of the ligand's atomic positions is monitored over time. A stable, low RMSD value suggests that the ligand remains in its binding pocket and maintains a consistent binding mode. nih.gov

Interaction Analysis: MD simulations can track the persistence of key interactions (like hydrogen bonds) identified during docking. A stable interaction is one that is maintained for a high percentage of the simulation time.

Binding Free Energy Calculations (e.g., MM/PBSA): These calculations provide a more accurate estimate of the binding affinity by averaging energies over numerous snapshots from the simulation trajectory. tandfonline.com

These simulations are critical for validating docking results and confirming that the predicted binding pose is stable and energetically favorable over time. researchgate.net

Table 5: Hypothetical Molecular Dynamics Simulation Results for Ligand-Protein Complex

Simulation ParameterResultInterpretation
Simulation Time100 nsStandard duration for assessing stability
Ligand RMSD (average)1.5 ÅIndicates a stable binding pose within the active site
Protein RMSD (average)2.1 ÅShows the protein structure remains stable with the ligand bound
Key H-Bond Occupancy (Pyrrolidine NH...ASP-184)85%The hydrogen bond is strong and consistently maintained
Binding Free Energy (MM/PBSA)-45.5 kcal/molSuggests a strong and favorable binding affinity

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis and Reactivity Prediction

Comprehensive searches of scientific literature and chemical databases did not yield specific studies applying Density Functional Theory (DFT) calculations to this compound. DFT is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov

In a typical DFT study, the molecule's geometry would first be optimized to find its most stable three-dimensional conformation. Following optimization, various electronic properties would be calculated. These often include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, as it provides insights into the molecule's chemical reactivity and stability. nih.gov A smaller HOMO-LUMO gap generally suggests higher reactivity.

Furthermore, DFT calculations can generate molecular electrostatic potential (MEP) maps. These maps illustrate the charge distribution across the molecule, highlighting electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). nih.gov Such information is invaluable for predicting how the molecule might interact with biological targets.

While the principles of DFT are well-established for a wide range of organic molecules, including pyridine derivatives, specific computational data for this compound are not publicly available at this time. nih.govresearchgate.net

In Silico Pharmacokinetic and Drug-Likeness Predictions

An extensive review of published research and pharmacokinetic databases revealed no specific in silico studies on the Absorption, Distribution, Metabolism, and Excretion (ADME) properties or drug-likeness of this compound.

In silico ADME prediction is a crucial step in modern drug discovery, allowing researchers to computationally estimate the pharmacokinetic profile of a compound before its synthesis and experimental testing. mdpi.commdpi.com These predictive models are built using large datasets of compounds with known experimental ADME properties. mdpi.com

For a novel compound like this compound, a standard in silico evaluation would typically involve calculating a range of physicochemical and pharmacokinetic parameters. These predictions are often guided by established principles such as Lipinski's Rule of Five, which helps to assess the "drug-likeness" of a molecule based on properties like molecular weight, lipophilicity (logP), and the number of hydrogen bond donors and acceptors. mdpi.com

Key ADME parameters that would be predicted include:

Absorption: Parameters such as human intestinal absorption (HIA) and cell permeability (e.g., using Caco-2 cell models) are estimated to predict how well the compound might be absorbed after oral administration. mdpi.commdpi.com

Distribution: Predictions of plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help in understanding how the compound will be distributed throughout the body. mdpi.com

Metabolism: In silico tools can predict the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are the primary enzymes involved in drug metabolism. nih.gov

Excretion: While less commonly predicted with high accuracy, some models can estimate the likely routes of excretion for a compound.

Without specific studies on this compound, it is not possible to provide a data table or detailed findings regarding its predicted pharmacokinetic profile. Such an analysis would require dedicated computational studies using specialized software and predictive models. mdpi.comnih.gov

Future Research Directions and Translational Potential from a Preclinical Research Perspective

Exploration of Novel Stereoselective Synthetic Methodologies for Enantiopure Derivatives

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of efficient and robust stereoselective synthetic methods is paramount for producing enantiopure derivatives of (R)-2-(Pyrrolidin-3-ylthio)pyridine and exploring their structure-activity relationships (SAR). The pyrrolidine (B122466) ring is a common motif in many biologically active compounds, and significant research has been dedicated to its stereoselective synthesis. mdpi.comnih.gov

Future research should focus on moving beyond classical synthetic routes, which may have limitations in terms of yield, scalability, or environmental impact. Promising avenues include:

Catalytic Asymmetric Synthesis: Employing transition metal catalysts (e.g., Rhodium, Gold) or organocatalysts to achieve high enantioselectivity in the construction of the pyrrolidine ring from acyclic precursors. acs.orgacs.org For instance, gold-catalyzed tandem reactions have been shown to provide expedient access to complex pyrrolidine derivatives. acs.org

Hydrogenation of Substituted Pyrroles: The diastereoselective reduction of highly substituted pyrrole (B145914) systems via heterogeneous catalytic hydrogenation is an efficient method for creating multiple stereocenters in a single step. acs.orgresearchgate.netnih.gov This approach could be adapted to generate a library of diverse pyrrolidine analogues.

Utilizing Chiral Pool Precursors: Starting from readily available, optically pure compounds like proline or 4-hydroxyproline (B1632879) can be an effective strategy. mdpi.comnih.gov Functionalization of these pre-existing chiral scaffolds allows for the controlled introduction of desired substituents. mdpi.com

These advanced synthetic strategies would not only secure a reliable supply of the enantiopure parent compound but also facilitate the creation of a diverse chemical library for comprehensive biological screening.

Synthetic Strategy Description Potential Advantages Reference
Catalytic Hydrogenation Diastereoselective reduction of highly substituted pyrroles using heterogeneous catalysts like rhodium-on-alumina.Can create up to four new stereocenters with high diastereoselectivity in a single step. acs.orgresearchgate.net
Gold-Catalyzed Tandem Reaction A sequence involving alkyne hydroamination, iminium ion formation, and allylation to stereoselectively form pyrrolidine derivatives.Efficiently builds molecular complexity and provides access to structures with tetrasubstituted carbon stereocenters. acs.org
Chiral Pool Synthesis Utilization of naturally occurring, enantiopure starting materials such as proline and its derivatives to build the pyrrolidine core.Guarantees absolute stereochemistry from the outset; often involves well-established chemical transformations. mdpi.comnih.gov
Intramolecular Cyclization Stereoselective intramolecular cyclization of acyclic aminoaldehydes or other suitable precursors to form the pyrrolidine ring.Offers a high degree of control over the resulting stereochemistry. mdpi.com

Identification of Previously Unexplored Biological Targets and Signaling Pathways

While the precise biological targets of (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride are not extensively defined in publicly available literature, its structural components suggest several promising areas for investigation. The pyridine (B92270) nucleus is a "privileged scaffold" found in numerous FDA-approved drugs and is known to interact with a wide array of biological targets. rsc.orgresearchgate.net

Future research should aim to de-orphanize this compound by exploring its activity against various target classes:

Nicotinic Acetylcholine (B1216132) Receptors (nAChRs): The structural similarity of the pyrrolidine-pyridine motif to compounds like nornicotine (B190312) suggests that nAChRs, particularly the α7 and α4β2 subtypes abundant in the central nervous system (CNS), are plausible targets. nih.govnih.gov Modulation of these receptors is a key strategy for treating cognitive impairment, schizophrenia, and other neurological conditions. nih.govnih.gov Investigating the compound as a potential positive or negative allosteric modulator could uncover novel therapeutic applications. nih.govmorningstar.combiospace.com

Enzyme Inhibition: Pyridine derivatives have been shown to inhibit various enzymes. nih.gov Screening against panels of enzymes, such as kinases, proteases, or metabolic enzymes like cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) involved in hydrogen sulfide (B99878) biosynthesis, could reveal unexpected activities. nih.gov

Ion Channels and Transporters: The compound's heterocyclic nature makes it a candidate for interacting with various ion channels or neurotransmitter transporters in the CNS.

Novel Cancer-Related Pathways: Given the broad anticancer effects reported for many pyridine derivatives, exploring targets beyond traditional cytotoxic mechanisms is warranted. nih.gov For example, a novel benzofuro[2,3-b]pyridine (B12332454) derivative was recently identified as an inhibitor of ferritinophagy, a process linked to ferroptosis, suggesting that pyridine scaffolds can interact with novel cell death pathways. acs.org

A systematic screening approach against diverse target families will be crucial to uncovering the full therapeutic potential of this chemical scaffold.

Development and Application of Advanced Preclinical In Vitro and In Vivo Disease Models

To translate a compound from a laboratory curiosity to a potential therapeutic, its efficacy must be demonstrated in relevant disease models. Based on the potential biological targets identified, a key focus should be on neurological and neurodegenerative disorders.

In Vitro Models: Initial testing can be performed using cell-based assays. For example, if the compound targets nAChRs, its effects on receptor activation, desensitization, and downstream signaling (e.g., calcium influx) can be measured in cell lines expressing specific nAChR subtypes. nih.gov

In Vivo Models: Should in vitro data suggest potential for treating neurodegenerative diseases, a variety of established animal models can be employed. shefayekhatam.ir These models are essential for evaluating a compound's ability to modify disease progression, not just symptoms. nih.govacs.org

Disease Area Preclinical Model Description & Purpose Reference
Alzheimer's Disease 5XFAD Transgenic MiceThese mice express five human familial Alzheimer's disease mutations and rapidly develop amyloid plaques and cognitive deficits. Used to test plaque-modifying and cognition-enhancing therapies. nih.gov
Alzheimer's Disease Intracerebroventricular-streptozotocin (ICV-STZ) ModelInduces brain insulin (B600854) resistance and cognitive decline in rodents, mimicking aspects of sporadic Alzheimer's disease. nih.govacs.org
Multiple Sclerosis Experimental Autoimmune Encephalomyelitis (EAE)A rodent model of CNS inflammation and demyelination, widely used to test immunomodulatory and neuroprotective agents. nih.gov
Parkinson's Disease 6-hydroxydopamine (6-OHDA) ModelNeurotoxin-induced model that causes degeneration of dopaminergic neurons, replicating the primary pathology of Parkinson's disease. shefayekhatam.ir

The application of these sophisticated models will be critical for generating the robust preclinical data package necessary to justify advancement toward clinical trials. uq.edu.au

Integration of High-Throughput Screening and Omics Technologies for Comprehensive Biological Profiling

To accelerate the discovery process and gain a deeper understanding of the compound's mechanism of action, modern high-throughput technologies are indispensable.

High-Throughput Screening (HTS): HTS allows for the rapid testing of the parent compound and its synthesized derivatives against large libraries of biological targets. scienceintheclassroom.org This can efficiently identify primary biological targets and potential off-target effects early in the discovery process. HTS can also be used to optimize reaction conditions for the synthesis of new derivatives. scienceintheclassroom.orguea.ac.uk

Omics Technologies: A systems biology approach using 'omics' platforms can provide an unbiased, comprehensive view of the compound's biological effects.

Transcriptomics (RNA-Seq): Reveals changes in gene expression in response to compound treatment, helping to identify affected signaling pathways.

Proteomics: Identifies changes in protein levels and post-translational modifications, offering insights into the compound's direct and indirect targets.

Metabolomics: Analyzes changes in small-molecule metabolites, providing a functional readout of the compound's impact on cellular physiology.

Integrating these datasets can help construct a detailed biological profile, elucidate the mechanism of action, identify potential biomarkers for efficacy, and predict potential toxicities before extensive animal testing is undertaken.

Strategic Development for Lead Compound Optimization and Preclinical Candidate Advancement in Drug Discovery Pipelines

Once a validated "hit" compound with promising activity is identified, it enters the lead optimization phase. danaher.com This iterative process aims to enhance the desirable properties of the lead compound to generate a preclinical candidate. patsnap.combiobide.com For (R)-2-(Pyrrolidin-3-ylthio)pyridine and its derivatives, this strategy would involve:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the three key components of the molecule (pyrrolidine ring, thioether linker, pyridine ring) to understand which structural features are essential for biological activity. danaher.compatsnap.com For example, is the thioether linker optimal, or would an ether or amide linkage improve properties? What substitutions on the pyridine or pyrrolidine rings enhance potency and selectivity?

Improving ADMET Properties: A potent compound is of little therapeutic value if it cannot reach its target in the body. Lead optimization focuses heavily on improving the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile. nih.gov This includes enhancing metabolic stability, increasing aqueous solubility, and improving cell permeability while minimizing off-target toxicity. danaher.com

Computational Modeling: In silico tools like molecular docking and quantitative structure-activity relationship (QSAR) modeling can predict how structural modifications will affect target binding and ADMET properties, helping to prioritize the synthesis of the most promising compounds. danaher.compatsnap.com

A successful lead optimization program will methodically refine the initial hit compound, balancing potency, selectivity, and drug-like properties to produce a preclinical candidate with a high probability of success in formal development. quiverquant.com

Q & A

Q. What synthetic strategies are recommended to optimize the enantiomeric purity of (R)-2-(Pyrrolidin-3-ylthio)pyridine hydrochloride?

Methodological Answer: Enantiomeric purity can be preserved using chiral auxiliaries or asymmetric catalysis. For example, stereochemical integrity in pyrrolidine derivatives is often maintained via stereoselective alkylation or ring-opening reactions of proline precursors under controlled conditions (e.g., low temperature, inert atmosphere) . Post-synthesis purification via recrystallization in polar solvents (e.g., ethanol/water mixtures) or chiral chromatography is critical. Confirm purity using chiral HPLC with a cellulose-based column and polarimetric analysis.

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Methodological Answer: Use a combination of spectroscopic and crystallographic techniques:

  • NMR : Compare 1H^1H- and 13C^{13}C-NMR spectra with computational predictions (e.g., DFT calculations) to confirm substituent positions and stereochemistry.
  • X-ray crystallography : Resolve the crystal structure to verify the (R)-configuration and intramolecular bonding patterns .
  • Mass spectrometry : Validate molecular weight and fragmentation patterns via HRMS (High-Resolution Mass Spectrometry) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing and reactions to avoid inhalation .
  • Spill management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose of waste in halogenated solvent containers .
  • Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer: Discrepancies often arise from assay variability or impurities. Address these by:

  • Standardizing assays : Use isogenic cell lines and consistent ligand concentrations (e.g., 1–100 µM) across studies.
  • Impurity profiling : Conduct LC-MS to identify byproducts (e.g., oxidized thioether groups) that may interfere with activity .
  • Dose-response curves : Validate target engagement using orthogonal methods like SPR (Surface Plasmon Resonance) for binding affinity measurements .

Q. What computational tools are effective for predicting the receptor-binding modes of this compound?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model interactions with targets like GPCRs or kinases. Prioritize flexible docking to account for pyrrolidine ring conformational changes .
  • MD simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability and identify key residues (e.g., hydrogen bonds with pyridine nitrogen) .
  • Free-energy calculations : Apply MM/GBSA to estimate binding energies and correlate with experimental IC50_{50} values .

Q. How do structural modifications to the pyrrolidine or pyridine moieties affect the compound’s pharmacokinetic properties?

Methodological Answer: Systematic SAR (Structure-Activity Relationship) studies are recommended:

  • Pyrrolidine modifications : Introduce fluorination at the 4-position to enhance metabolic stability (e.g., CYP450 resistance) .
  • Pyridine substitutions : Replace the thioether group with sulfone or amine linkers to improve solubility (logP reduction by 0.5–1.0 units) .
  • In vitro ADME profiling : Use Caco-2 cells for permeability assays and liver microsomes for metabolic stability testing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.